molecular formula C26H26N4O3 B11432525 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432525
M. Wt: 442.5 g/mol
InChI Key: ZFDUVAYQRBLULS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common approach begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and imidazo[1,2-a]pyridin moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C26H26N4O3/c1-18-8-9-30-24(16-18)28-25(19-2-5-21(6-3-19)29-10-12-31-13-11-29)26(30)27-20-4-7-22-23(17-20)33-15-14-32-22/h2-9,16-17,27H,10-15H2,1H3

InChI Key

ZFDUVAYQRBLULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)N6CCOCC6

Origin of Product

United States

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